molecular formula C24H22O6 B3177556 Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- CAS No. 187088-67-1

Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-

Cat. No.: B3177556
CAS No.: 187088-67-1
M. Wt: 406.4 g/mol
InChI Key: SMBJWBRTDHDUMR-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-: is a chemical compound with the molecular formula C24H22O6 and a molecular weight of 406.44 g/mol . It is also known by its IUPAC name, 4,4’-((4-(tert-butyl)-1,2-phenylene)bis(oxy))dibenzoic acid . This compound is characterized by the presence of benzoic acid groups connected through a central phenylene ring substituted with tert-butyl groups.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of this compound .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits stability over a period of some 3 years, and its stability when exposed to ultraviolet radiation has been satisfactorily demonstrated .

Dosage Effects in Animal Models

The effects of “Benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-” vary with different dosages in animal models. For instance, supplementation with 5000 mg/kg benzoic acid improved the performance of young pigs through promoting nutrient digestion, improving jejunal antioxidant capacity, and maintaining the jejunal morphology .

Metabolic Pathways

It is known that benzoic acid derivatives can participate in various metabolic pathways, potentially interacting with enzymes or cofactors .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- typically involves the reaction of 4-tert-butylphenol with 4-hydroxybenzoic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then heated to promote the esterification process, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the benzoic acid groups, converting them into benzyl alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the phenylene ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology: In biological research, it may be used as a model compound to study the interactions of benzoic acid derivatives with biological macromolecules.

Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. The presence of two benzoic acid groups linked through a central phenylene ring with tert-butyl substitution enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[4-tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-24(2,3)17-8-13-20(29-18-9-4-15(5-10-18)22(25)26)21(14-17)30-19-11-6-16(7-12-19)23(27)28/h4-14H,1-3H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBJWBRTDHDUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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